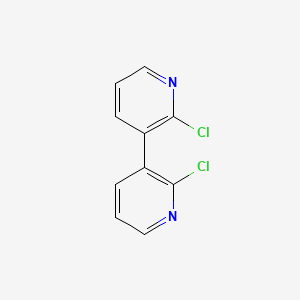

2,2'-Dichloro-3,3'-bipyridine

Übersicht

Beschreibung

2,2’-Dichloro-3,3’-bipyridine is a type of bipyridine, which is a chelating ligand that forms complexes with most transition metal ions . It is used widely in electroluminescent devices . It is available for purchase as a laboratory chemical .

Synthesis Analysis

The synthesis of bipyridine compounds like 2,2’-Dichloro-3,3’-bipyridine often involves metal-catalyzed cross-coupling reactions . For example, the couplings can be efficiently catalyzed by NiCl2·6H2O without external ligands to give 2,2’-bipyridines in high yield .Molecular Structure Analysis

The molecular structure of 2,2’-Dichloro-3,3’-bipyridine is similar to other bipyridines. Bipyridines are known to have an octahedral arrangement, with bipyridine and pyridine forming one triangle and the three carbonyl groups forming the opposite triangle of the octahedron .Chemical Reactions Analysis

Bipyridine-based cobalt complexes, which can be formed using 2,2’-Dichloro-3,3’-bipyridine, act as direct redox mediators in photosystem I-based biophotovoltaic devices . They have appropriate midpoint potentials for electron donation to photosystem I .Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Structural Analysis

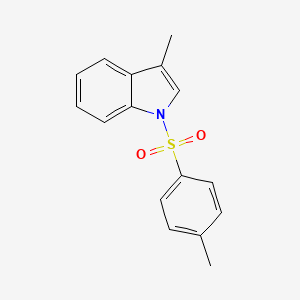

2,2'-Dichloro-3,3'-bipyridine demonstrates significant changes in chemical reactivity upon coordination to a [Ru]2+ center. When coordinated, the chlorine atoms in the compound become more susceptible to nucleophilic displacement. This phenomenon was explored in a study that also analyzed the X-ray structures of various related compounds. Computational calculations revealed insights into the activation barriers for nucleophilic substitution in these compounds (Adamczak, Howard, & Wheeler, 2019).

Catalyst Development

In another study, a 2,2'-bipyridine-based ionic liquid was developed as a novel catalyst for synthesizing various xanthene derivatives. This catalyst demonstrated efficient promotion of these syntheses under solvent-free conditions, offering advantages such as easy preparation, mild reaction conditions, and excellent yields (Shirini et al., 2014).

Photogalvanic Cells Research

A study on [Cr (L)(2)(NCS)(2)]X complexes, involving 2,2'-bipyridine, explored their use as redox-inactive surrogates for diisothiocyanatobis(2,2'-bipyridine-4,4'-dicarboxylic acid)ruthenium(III) in photogalvanic cells. This research provided insights into the charge-transfer interactions between the cation and anion in these complexes (Walter & Elliott, 2001).

Chiral Separation and Stereoselective Interactions

A study investigated the impact of shape and electronic properties on the enantioseparation of polyhalogenated 4,4'-bipyridines. The research highlighted the role of halogen bonding interactions in the separation process, contributing to understanding the molecular interactions involved in chiral discrimination (Peluso, Mamane, Aubert, & Cossu, 2014).

Drug Development

A novel chemical scaffold involving 3,3',5,5'-tetrachloro-2-iodo-4,4'-bipyridine was proposed for designing new transthyretin (TTR) fibrillogenesis inhibitors. This research showed promising inhibition activity against amyloid fibril formation, demonstrating the potential of iodinated 4,4'-bipyridine cores in drug development (Dessì et al., 2020).

Photophysical Properties

A study explored the photophysical properties of ruthenium(II) complexes containing 2,2'-bipyridine. The complexes demonstrated unique luminescent properties, potentially useful for developing light-powered nanoscale electronic devices or mechanical machines (Balzani, Bergamini, Marchioni, & Ceroni, 2006).

Safety And Hazards

Zukünftige Richtungen

The future directions for 2,2’-Dichloro-3,3’-bipyridine and other bipyridines involve their use in sustainable energy production . For example, they can be used in the development of low-cost, carbon-neutral energy production methods, such as biophotovoltaic devices . There is also ongoing research into the development of novel synthetic transformations and the design and development of new materials .

Eigenschaften

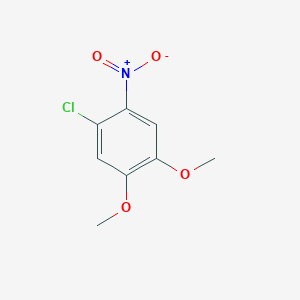

IUPAC Name |

2-chloro-3-(2-chloropyridin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCBXWMUKMWBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536699 | |

| Record name | 2,2'-Dichloro-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Dichloro-3,3'-bipyridine | |

CAS RN |

97033-27-7 | |

| Record name | 2,2'-Dichloro-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Methylthio)methyl]ethyl acetate](/img/structure/B1625589.png)